molecular formula C18H13N3O4 B3160359 N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide CAS No. 866040-19-9

N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

Cat. No.: B3160359
CAS No.: 866040-19-9
M. Wt: 335.3 g/mol
InChI Key: VFXRHDAIELEMHE-UHFFFAOYSA-N
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Description

N'-(2-Furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide (CAS: 866040-19-9) is a heterocyclic carbohydrazide derivative with the molecular formula C₁₈H₁₃N₃O₄ and a molecular weight of 335.32 g/mol . Its structure features:

  • A benzofuran core (a fused benzene and furan ring).
  • A 3-(1H-pyrrol-1-yl) substituent on the benzofuran ring.
  • A carbohydrazide group (-CONHNH-) linked to a 2-furylcarbonyl moiety.

This compound belongs to a class of bioactive molecules where the carbohydrazide (-CONHNH-) group often serves as a pharmacophore, enabling interactions with biological targets such as enzymes or DNA .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-(furan-2-carbonyl)-3-pyrrol-1-yl-1-benzofuran-2-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c22-17(14-8-5-11-24-14)19-20-18(23)16-15(21-9-3-4-10-21)12-6-1-2-7-13(12)25-16/h1-11H,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXRHDAIELEMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NNC(=O)C3=CC=CO3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701139471
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818040
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866040-19-9
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866040-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-Pyrrol-1-yl)-2-benzofurancarboxylic acid 2-(2-furanylcarbonyl)hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701139471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by the introduction of the pyrrole and furan rings through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogues and their differentiating features:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key References
Target Compound Benzofuran 3-(1H-Pyrrol-1-yl), N'-(2-furylcarbonyl) 335.32
2-(1-Benzofuran-2-yl)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]quinoline-4-carbohydrazide Benzofuran + Quinoline Quinoline-4-carbohydrazide, 2-oxoindole 443–467
N'-(4-Methylbenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide Thiophene 3-(1H-Pyrrol-1-yl), N'-(4-methylbenzoyl) 325.38
5-(2-Furyl)-N′-(2-oxo-2H-indol-3-yl)-1H-pyrazole-3-carbohydrazide Pyrazole 5-(2-Furyl), N'-(2-oxoindole) ~330 (estimated)
N'-(5-Chloro-2-methoxybenzoyl)-3-(cyclohexylsulfanylmethyl)-1-benzofuran-2-carbohydrazide Benzofuran 3-(Cyclohexylsulfanylmethyl), N'-(5-chloro-2-methoxybenzoyl) 473.00
Key Observations:

Core Heterocycle: The target compound’s benzofuran core is shared with compounds in and , while analogues in and use pyrazole or thiophene cores. Benzofuran derivatives generally exhibit enhanced π-π stacking interactions compared to thiophene or pyrazole analogues . The 3-(1H-pyrrol-1-yl) group in the target compound is rare; most analogues (e.g., ) have bulkier substituents like quinoline or cyclohexylsulfanylmethyl.

Carbohydrazide Modifications :

  • The 2-furylcarbonyl group in the target compound is distinct from the 2-oxoindole in or 4-methylbenzoyl in . The furyl group may enhance solubility due to its polar oxygen atom .

Physicochemical Properties

Property Target Compound 2-(1-Benzofuran-2-yl)-N'-(2-oxoindole)quinoline-4-carbohydrazide N'-(4-Methylbenzoyl)-3-pyrrolyl-thiophenecarbohydrazide
Melting Point Not reported 272–308°C Not reported
LogP (XLogP3) Estimated ~3.5* 6.0 (from for a related compound) 3.2 (estimated)
Hydrogen Bond Donors 2 2 2

*Estimated using similar benzofuran derivatives .

Key Observations:
  • The higher molecular weight and bulkier substituents in and correlate with elevated melting points (>270°C), suggesting greater crystallinity and thermal stability.
  • The target compound’s lower molecular weight (335 vs. 443–473 g/mol) may improve bioavailability due to better solubility .

Biological Activity

N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide is a compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its anti-inflammatory, antimicrobial, and anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound can be described by its molecular formula C15H12N4O3C_{15}H_{12}N_4O_3 and a molecular weight of approximately 284.28 g/mol. Its structure includes a benzofuran moiety, which is known for various biological activities.

1. Anti-inflammatory Activity

Research indicates that benzofuran derivatives exhibit significant anti-inflammatory properties. For instance, compounds containing the benzofuran nucleus have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. A related study demonstrated that specific derivatives reduced NF-κB activity significantly in macrophage cells, suggesting potential therapeutic applications in chronic inflammatory diseases .

2. Antimicrobial Activity

Benzofuran derivatives, including those similar to this compound, have been evaluated for their antimicrobial properties. In vitro studies reported that certain benzofuran compounds exhibited promising activity against Mycobacterium tuberculosis and various fungal strains. For instance, compounds with specific substitutions on the benzofuran ring showed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against M. tuberculosis .

3. Anticancer Activity

The anticancer potential of benzofuran derivatives has been widely studied. In vitro assays revealed that certain derivatives could inhibit the proliferation of cancer cell lines such as HeLa and MDA-MB-231 with IC50 values in the nanomolar range. The introduction of functional groups at specific positions on the benzofuran scaffold significantly enhanced their cytotoxic effects against various cancer types .

Case Study 1: Anti-inflammatory Effects

A study involving a series of synthesized benzofuran derivatives demonstrated their ability to inhibit COX-2 enzyme activity effectively. The most potent derivative showed an IC50 value significantly lower than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a promising alternative for managing inflammation-related disorders .

Case Study 2: Antimicrobial Efficacy

In another investigation, a set of benzofuran derivatives was synthesized and tested against multiple bacterial strains. The results indicated that compounds with hydroxyl substitutions exhibited superior antibacterial activity compared to unsubstituted analogs, highlighting the importance of structural modifications in enhancing efficacy .

Data Summary

Biological ActivityCompound StructureIC50/MIC ValuesReferences
Anti-inflammatoryBenzofuran derivativeIC50 < 10 µM ,
AntimicrobialBenzofuran derivativeMIC = 8 µg/mL ,
AnticancerBenzofuran derivativeIC50 = 50 nM (HeLa) ,

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide and its derivatives?

  • Methodological Answer : The compound is synthesized via condensation of 2-(1-benzofuran-2-yl)quinoline-4-carbohydrazide with substituted isatins in ethanol under reflux (12–14 hours) with glacial acetic acid as a catalyst. Reaction progress is monitored via TLC. Post-reaction, the product is filtered, washed, dried, and recrystallized from ethanol .

Q. How is structural confirmation performed for this class of carbohydrazide derivatives?

  • Methodological Answer : Characterization employs:

  • IR spectroscopy : To identify carbonyl (C=O, ~1700 cm⁻¹) and N–H stretches (~3300 cm⁻¹) .
  • NMR spectroscopy : ¹H/¹³C-NMR for aromatic proton environments and carbon backbone analysis (e.g., δ 13.66 ppm for amide N–H) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z = 443 [M+1] for derivative 2a) confirm molecular weights .

Q. What in vitro assays are used to evaluate antimicrobial and antitubercular activity?

  • Methodological Answer :

  • Antibacterial : Agar well diffusion against pathogens like E. coli and S. typhimurium at 25 mg/mL .
  • Antifungal : Poison food technique for fungi (e.g., A. flavus), with % inhibition calculated at 50 µg/mL .
  • Antitubercular : Microplate Alamar Blue Assay (MABA) against M. tuberculosis H37Rv, reporting MIC values (e.g., 12.5 µg/mL for compound 2a) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be analyzed for antitubercular activity in derivatives?

  • Methodological Answer : Compare substituent effects using MIC data. For example:

  • Fluorine at position 8 (compound 2b) enhances activity (MIC = 25 µg/mL vs. 12.5 µg/mL for unsubstituted 2a) due to increased lipophilicity .
  • Chlorine in isatin derivatives (e.g., 3b) reduces potency (MIC = 50 µg/mL), suggesting steric hindrance .
  • Table 1 : SAR Summary for Key Derivatives
CompoundSubstituentMIC (µg/mL)
2aNone12.5
2b8-F25
3b5-Cl50

Q. How can contradictions in biological activity data be resolved (e.g., inconsistent MIC values across assays)?

  • Methodological Answer :

  • Statistical validation : Ensure P < 0.05 for significance (e.g., compound 5a showed 3.8±0.3 mm inhibition zone vs. streptomycin control) .
  • Dose-dependency checks : Confirm linear response (e.g., antifungal activity increased from 25 to 50 µg/mL for compound 6a) .
  • Control standardization : Use reference drugs (streptomycin/fluconazole) to normalize inter-assay variability .

Q. What computational methods predict pharmacokinetic and toxicity profiles?

  • Methodological Answer :

  • ADMET prediction : ACD/Lab software evaluates parameters like bioavailability (% absorption = 65–80% for derivatives) and toxicity (e.g., hepatotoxicity alerts via structural alerts) .
  • Docking studies : Molecular modeling against M. tuberculosis targets (e.g., enoyl-ACP reductase) to rationalize MIC trends .

Data Contradiction Analysis

Q. Why do some derivatives show higher antifungal than antibacterial activity?

  • Methodological Answer :

  • Mechanistic divergence : Antifungal activity (e.g., 53–57% inhibition for 2b/6a) may target ergosterol biosynthesis, while antibacterial effects rely on membrane disruption .
  • Lipophilicity : Fluorine/thiophene substituents enhance fungal membrane penetration but reduce bacterial target affinity .

Experimental Design Considerations

Q. How to optimize reaction yields during synthesis?

  • Methodological Answer :

  • Catalyst screening : Glacial acetic acid vs. Lewis acids (e.g., ZnCl₂) to improve condensation efficiency .
  • Solvent optimization : Ethanol vs. DMF for solubility vs. reaction rate trade-offs .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2-furylcarbonyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carbohydrazide

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